molecular formula C13H9ClN2O3 B2363914 (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one CAS No. 338400-29-6

(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one

Cat. No. B2363914
CAS RN: 338400-29-6
M. Wt: 276.68
InChI Key: PVRQSNDSRDWJHP-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, commonly known as 4-Chlorophenyl-2-furan-3-yl-diazenyl-1-hydroxyprop-2-en-1-one, is a compound with a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, as a building block for the synthesis of other compounds, and as a catalyst in various chemical reactions. In addition, 4-Chlorophenyl-2-furan-3-yl-diazenyl-1-hydroxyprop-2-en-1-one has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to modulate the activity of certain receptors.

Scientific Research Applications

  • Antibacterial Applications : A study by Mehta (2016) demonstrated the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a fragment similar to (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one. These compounds exhibited good antibacterial activity against several bacterial strains like Pseudomonas aeruginosa and Escherichia coli (Mehta, 2016).

  • Synthesis and Characterization for Antimicrobial Evaluation : Another study by Mathew et al. (2020) focused on the synthesis and characterization of 4-chlorophenyl furfuran derivatives with pyrazole moieties. These compounds showed antimicrobial activity, with in silico molecular docking studies indicating a good binding score compared to ciprofloxacin (Mathew, Chinnamanayakar, & Ramanathan, 2020).

  • Application in Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives that exhibited potent antibacterial activity and significant in vivo antiinflammatory activity. These compounds also showed promising results in in silico predictions of toxicities and drug score profiles (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

  • Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) explored thiazolopyrimidine derivatives with structural similarities to (Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one, revealing significant antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012).

  • Leukotriene B(4) Inhibitory Activity : Sakata et al. (2007) prepared benzo[b]furan derivatives that showed strong inhibition of calcium mobilization, suggesting potential as leukotriene B(4) inhibitors (Sakata, Kuramoto, Ando, Yamaguchi, Kawasaki, Kunitomo, Yokomizo, & Ohishi, 2007).

  • Synthesis and Photochromic Properties : Mahmoodi et al. (2007) reported the synthesis of heterocyclic derivatives that behave as intelligent materials, highlighting the potential applications in material science (Mahmoodi, Yazdanbakhsh, Kiyani, & Sharifzadeh, 2007).

  • Antioxidant Agents : A study by Prabakaran et al. (2021) synthesized chalcone derivatives with potent antioxidant properties, indicating the compound's relevance in addressing oxidative stress-related disorders (Prabakaran, Manivarman, & Bharanidharan, 2021).

properties

IUPAC Name

(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8-,16-15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSYNUMPRGDJX-QDRWWEQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.